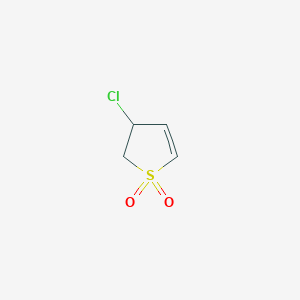

3-Chloro-2,3-dihydrothiophene 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77624. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWJZKFRTYHAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291734 | |

| Record name | 3-chloro-2,3-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42925-42-8 | |

| Record name | NSC77624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-2,3-dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42925-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2,3-dihydrothiophene 1,1-dioxide: A Technical Guide for Chemical Researchers

CAS Number: 42925-42-8 Molecular Formula: C₄H₅ClO₂S Molecular Weight: 152.60 g/mol [1]

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide, a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on related sulfolene and dihydrothiophene derivatives to offer valuable insights into its probable synthesis, reactivity, and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the synthetic utility of novel sulfur-containing heterocycles.

Introduction

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[2] The unique physicochemical properties imparted by the sulfur atom, such as its ability to engage in hydrogen bonding and its influence on metabolic stability, make these scaffolds highly attractive in drug design. Within this class, the dihydrothiophene 1,1-dioxide (sulfolene) framework serves as a rigid and polar structural motif. The introduction of a chlorine atom, as in this compound, is anticipated to further modulate the electronic properties and reactivity of the core structure, offering a valuable tool for synthetic chemists. Halogenated compounds play a crucial role in the pharmaceutical industry, with chlorine being a common substituent in many approved drugs.[3] This guide aims to consolidate the current understanding of this compound and to stimulate further research into its synthetic potential.

Physicochemical and Safety Data

| Property | Value | Source |

| CAS Number | 42925-42-8 | [1] |

| Molecular Formula | C₄H₅ClO₂S | [1] |

| Molecular Weight | 152.60 | [1] |

| Appearance | Solid (form) | |

| InChI | 1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | [1] |

| SMILES | ClC1CS(=O)(=O)C=C1 | [1] |

Safety and Handling:

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Plausible Methodologies

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on the well-established chemistry of sulfolenes, a plausible and direct synthetic route can be proposed.

Proposed Synthesis: Electrophilic Halogenation of 2,3-Dihydrothiophene 1,1-dioxide

The most probable method for the preparation of this compound involves the direct chlorination of its parent compound, 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene). The electron-withdrawing nature of the sulfone group deactivates the double bond towards electrophilic addition, but reactions with halogens are known to occur. For instance, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) readily reacts with bromine in an aqueous solution to yield 3,4-dibromotetrahydrothiophene-1,1-dioxide.[4] A similar reaction with chlorine is expected to proceed with 2,3-dihydrothiophene 1,1-dioxide.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Conceptual Protocol:

-

Dissolution: Dissolve 2,3-dihydrothiophene 1,1-dioxide in a suitable inert solvent, such as dichloromethane or chloroform.

-

Chlorination: Slowly bubble chlorine gas through the solution or add a solution of chlorine in the same solvent at a controlled temperature, likely at or below room temperature to manage the exothermicity of the reaction.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess chlorine. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

Causality Behind Experimental Choices:

-

Inert Solvent: An inert solvent is crucial to prevent side reactions with the highly reactive chlorine gas.

-

Controlled Temperature: Halogenation reactions are often exothermic. Temperature control is necessary to prevent unwanted side reactions and decomposition of the product.

-

Quenching: The use of a quenching agent is a standard safety procedure to neutralize any unreacted and hazardous chlorine gas.

Anticipated Reactivity and Synthetic Applications

The reactivity of this compound is expected to be dictated by the interplay of the electron-withdrawing sulfone group, the reactive double bond, and the chloro substituent.

Cycloaddition Reactions

Thiophene-1,1-dioxides are well-documented to participate in cycloaddition reactions, acting as either dienes or dienophiles.[5] The electron-deficient nature of the double bond in this compound, further enhanced by the chlorine atom, suggests it would be a potent dienophile in [4+2] Diels-Alder reactions.[6] This opens up possibilities for the synthesis of complex polycyclic structures.

Potential Diels-Alder Reaction Workflow:

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfolene - Wikipedia [en.wikipedia.org]

- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 6. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Structure elucidation of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the validity of subsequent biological, toxicological, and mechanistic studies. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a halogenated cyclic sulfone. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the strategic rationale behind the selection of analytical techniques and the logical framework used to interpret the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for confirming molecular structures.

Introduction and Strategic Overview

This compound belongs to the class of unsaturated cyclic sulfones, commonly known as sulfolenes. These moieties are versatile intermediates in organic synthesis, often utilized in Diels-Alder reactions and as precursors to conjugated dienes. The introduction of a chlorine atom into the 2,3-dihydrothiophene 1,1-dioxide (also known as 2-sulfolene) scaffold creates a chiral center and modifies the electronic and steric properties of the molecule, making it a potentially valuable building block.

Given the potential for isomeric impurities arising from its synthesis—most plausibly via the chlorination of 2-sulfolene, which itself can be formed from the isomerization of 3-sulfolene[1]—a rigorous and orthogonal analytical approach is not just recommended, but essential. Our strategy is to build a conclusive structural argument by integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that confirms the identity and purity of the target compound.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation workflow is to confirm the molecular formula and identify the key functional groups present. This establishes the fundamental building blocks that we will assemble using more detailed connectivity data.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Expertise & Experience: Mass spectrometry is the gold standard for determining the molecular weight of a compound. For halogenated compounds, the isotopic distribution provides a distinctive signature that offers a high degree of confidence in the elemental composition. For this compound (C₄H₅ClO₂S), we anticipate a characteristic isotopic pattern arising from the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), as well as the less pronounced pattern from ³²S (95.0%) and ³⁴S (4.2%).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: 1 µL of the sample is injected into the GC inlet in splitless mode.

-

GC Separation: The sample is passed through a capillary column (e.g., DB-5ms) with a temperature gradient to separate the analyte from any residual solvent or impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron ionization (EI) at 70 eV.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Trustworthiness: Expected Data and Interpretation The molecular formula C₄H₅ClO₂S has a calculated monoisotopic mass of 151.96 g/mol . The mass spectrum will provide two key pieces of information:

-

Molecular Ion Cluster: The molecular ion (M⁺) peak will appear as a cluster of signals due to the isotopes of chlorine and sulfur. The most abundant peak will be for the species containing ³⁵Cl and ³²S. The (M+2)⁺ peak, corresponding to the presence of either ³⁷Cl or ³⁴S, will have a predictable intensity relative to the M⁺ peak. The ratio of M⁺ to (M+2)⁺ is a critical diagnostic tool.

-

Fragmentation Pattern: EI is a high-energy ionization technique that causes fragmentation. The fragmentation pattern provides clues about the molecule's structure. Plausible fragmentation pathways include the loss of SO₂ (a common fragmentation for sulfones), loss of a chlorine radical (Cl•), or loss of HCl.

Table 1: Predicted Mass Spectrometry Data for C₄H₅ClO₂S

| m/z (Da) | Assignment | Expected Relative Abundance (%) | Rationale |

| 152 | [M]⁺ (C₄H₅³⁵ClO₂S) | 100 | Molecular ion with the most abundant isotopes. |

| 154 | [M+2]⁺ | ~35 | Primarily due to the presence of ³⁷Cl. |

| 117 | [M - Cl]⁺ | Variable | Loss of the chlorine radical. |

| 88 | [M - SO₂]⁺ | Variable | Characteristic loss of sulfur dioxide via retro-cheletropic reaction. |

| 53 | [C₄H₅]⁺ | Variable | Further fragmentation after loss of SO₂ and Cl. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the most prominent and diagnostic signals will be from the sulfone (SO₂) group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.

Trustworthiness: Expected Data and Interpretation The IR spectrum provides a molecular "fingerprint." The presence of strong, sharp absorption bands in the specified regions for the sulfone group is a primary confirmation of this core structural feature.

Table 2: Key Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H stretch | Vinylic C-H | Stretching of H bonded to sp² carbons of the double bond. |

| ~3000-2850 | C-H stretch | Aliphatic C-H | Stretching of H bonded to sp³ carbons (C2 and C3). |

| ~1650-1600 | C=C stretch | Alkene | Stretching of the carbon-carbon double bond in the ring. |

| ~1350-1300 | S=O stretch | Sulfone (asymmetric) | Strong and characteristic absorption for the SO₂ group.[2] |

| ~1150-1120 | S=O stretch | Sulfone (symmetric) | Strong and characteristic absorption for the SO₂ group.[2] |

| ~800-600 | C-Cl stretch | Alkyl Halide | Stretching of the carbon-chlorine bond. |

Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By combining ¹H, ¹³C, and 2D NMR experiments, we can map out the complete carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H, ¹³C, COSY, and HSQC spectra are acquired.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). For this compound, we expect four distinct signals with an integration ratio of 2:1:1:1.

Trustworthiness: Predicted Spectrum and Interpretation The proposed structure has four unique proton-bearing carbons. The protons on the C2 carbon are diastereotopic due to the adjacent chiral center at C3, and thus are expected to be chemically non-equivalent.

-

Chemical Shift: Protons adjacent to electron-withdrawing groups (like the sulfone and chlorine) and vinylic protons will be shifted downfield (higher ppm).

-

Multiplicity: Spin-spin coupling between non-equivalent protons on adjacent carbons splits the signals into multiplets, governed by the n+1 rule.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) | Rationale |

| H-5 | ~6.8 - 7.2 | Doublet of doublets (dd) | 1H | J₅,₄, J₅,₂ | Vinylic proton, deshielded by the sulfone group. Coupled to H-4 and long-range to H-2. |

| H-4 | ~6.2 - 6.6 | Doublet of doublets (dd) | 1H | J₄,₅, J₄,₃ | Vinylic proton, coupled to H-5 and H-3. |

| H-3 | ~4.8 - 5.2 | Multiplet (m) | 1H | J₃,₄, J₃,₂ₐ, J₃,₂b | Methine proton on the carbon bearing the chlorine atom, highly deshielded. Coupled to protons on C4 and C2. |

| H-2a, H-2b | ~3.2 - 3.8 | Multiplet (m) | 2H | J₂ₐ,₂b, J₂ₐ,₃, J₂b,₃ | Diastereotopic methylene protons adjacent to the sulfone group. They will show geminal coupling to each other and vicinal coupling to H-3. |

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For the proposed structure, we expect four distinct signals.

Trustworthiness: Predicted Spectrum and Interpretation The chemical shifts of the carbon signals are highly dependent on their hybridization and the electronegativity of attached atoms.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-5 | ~140 - 145 | Vinylic carbon (sp²), deshielded by the adjacent sulfone group. |

| C-4 | ~125 - 130 | Vinylic carbon (sp²). |

| C-3 | ~60 - 65 | Aliphatic carbon (sp³) directly bonded to the electronegative chlorine atom. |

| C-2 | ~55 - 60 | Aliphatic carbon (sp³) adjacent to the electron-withdrawing sulfone group. |

2D NMR: Unambiguous Connectivity Mapping

Expertise & Experience: While 1D NMR provides essential information, 2D NMR experiments like COSY and HSQC are required to definitively establish the bonding network. COSY maps out ¹H-¹H coupling correlations, while HSQC correlates each proton with its directly attached carbon. This is a self-validating system: the connectivity established by COSY must be consistent with the C-H pairings revealed by HSQC.

-

COSY (Correlation Spectroscopy): We expect to see cross-peaks connecting:

-

H-5 with H-4.

-

H-4 with H-3.

-

H-3 with the H-2 protons.

-

The H-2 protons may also show a cross-peak with each other.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will definitively link the proton and carbon signals:

-

The ¹H signal at ~6.8-7.2 ppm will correlate with the ¹³C signal at ~140-145 ppm (C-5).

-

The ¹H signal at ~6.2-6.6 ppm will correlate with the ¹³C signal at ~125-130 ppm (C-4).

-

The ¹H signal at ~4.8-5.2 ppm will correlate with the ¹³C signal at ~60-65 ppm (C-3).

-

The ¹H signals at ~3.2-3.8 ppm will correlate with the ¹³C signal at ~55-60 ppm (C-2).

-

Definitive Confirmation: X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.

Expertise & Experience: This technique determines the precise spatial arrangement of atoms in a crystalline solid, yielding exact bond lengths, bond angles, and conformational details. Recent studies on related halogenated sulfolenes have shown that while the parent 2-sulfolene ring is planar, halogenation can induce a twisted conformation[3][4].

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: A single crystal of sufficient quality must be grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Trustworthiness: Expected Result The solved crystal structure would visually confirm the connectivity of the this compound, including the relative stereochemistry at the C3 chiral center if a single enantiomer crystallizes. It would provide definitive data on the planarity or puckering of the five-membered ring.

Integrated Analysis and Conclusion

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. The workflow is designed to be self-validating at each step.

Sources

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The X-ray structures of 2- and 3-sulfolene and two halogenated derivatives [research-repository.st-andrews.ac.uk]

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the essential precautions and handling protocols for 3-Chloro-2,3-dihydrothiophene 1,1-dioxide. As a chlorinated sulfolene derivative, this compound necessitates a handling strategy that addresses the combined risks of its parent structure and the reactive chlorine substituent. This document moves beyond a simple checklist of safety procedures to provide a foundational understanding of the "why" behind each recommendation, empowering researchers to work safely and effectively.

Understanding the Compound: A Profile of this compound

This compound is a heterocyclic compound belonging to the class of halogenated heterocycles.[1] While specific toxicological data for this particular molecule is not extensively documented, a robust safety profile can be constructed by examining its structural components: the sulfolene backbone and the chlorine substituent.

| Property | Data | Source |

| CAS Number | 42925-42-8 | [1] |

| Molecular Formula | C4H5ClO2S | [1] |

| Molecular Weight | 152.60 g/mol | [1] |

| Physical Form | Solid (inferred from parent compound) | [2] |

The sulfone group significantly influences the chemical's properties, rendering it a stable solid, likely with a relatively high melting point, similar to its parent compound, sulfolene (melting point 65-66 °C).[2] The presence of the chlorine atom introduces potential for increased toxicity and different chemical reactivity compared to sulfolene.

Hazard Identification and Risk Assessment: A Multi-faceted Approach

A thorough risk assessment is paramount before commencing any work with this compound. The primary hazards are categorized below, with a logical framework for risk mitigation.

Health Hazards

The health hazards associated with this compound are inferred from data on sulfolene and general principles of toxicology for chlorinated organic compounds and thiophene derivatives.

-

Eye Irritation: The parent compound, sulfolene, is classified as causing serious eye irritation (H319).[3] It is therefore prudent to assume that this compound poses a similar, if not greater, risk.

-

Skin and Respiratory Tract Irritation: While sulfolene is not classified as a skin irritant, many chlorinated compounds can cause skin irritation upon prolonged contact.[4] Inhalation of dust particles may lead to respiratory tract irritation.[4]

-

Potential for Systemic Toxicity: Thiophene-containing compounds can undergo metabolic activation in the body, particularly by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause organ toxicity, such as nephrotoxicity and hepatotoxicity.[5] The chloro-substituent may influence the rate and pathway of this metabolic activation.

-

Combustion Byproducts: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including sulfur oxides (SOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl).[6]

Physical and Chemical Hazards

-

Combustible Dust: Like its parent compound, this compound, if in a finely divided state, may form combustible dust concentrations in the air.[3] A dust explosion can be initiated by a spark, static electricity, or a hot surface.

-

Reactivity: While generally stable, sulfolene derivatives may react with strong reducing agents.[7] The presence of the chlorine atom may also introduce reactivity with certain nucleophiles or bases.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure. The following should be implemented when handling this compound.

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Static Control: When transferring large quantities of the powdered solid, grounding and bonding of equipment should be considered to prevent the buildup of static electricity, which could ignite a dust cloud.[8]

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory to prevent direct contact with the chemical.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a risk of splashing or dust generation.[3]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.

-

Protective Clothing: A laboratory coat is required. For larger scale operations, a chemically resistant apron or coveralls should be considered.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (P100) should be used.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical for maintaining a safe laboratory environment.

Handling

-

Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust. Use of a scoop or spatula is preferred over pouring. For weighing, do so in a fume hood or a balance enclosure.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.

-

Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.

-

Maintain a Clean Workspace: Clean up any spills promptly and decontaminate surfaces after use.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[7]

-

Ignition Sources: Store away from heat, sparks, and open flames.[8]

Spill and Emergency Procedures

Preparedness for accidental releases is a key component of a comprehensive safety plan.

Spill Response

-

Small Spills (Solid):

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep or scoop up the material, avoiding dust generation. A HEPA-filtered vacuum can also be used.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Restrict access to the area.

-

Ventilate the area only if it is safe to do so.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Waste Containers: Collect all chemical waste in properly labeled, sealed containers.

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations. Do not dispose of down the drain or in the regular trash.

Visualizing Safe Workflows

To further clarify the necessary precautions, the following diagrams illustrate the key decision-making processes and workflows for handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: Decision-making process for responding to a spill of this compound.

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards, derived from data on its parent compound, sulfolene, and the general principles of handling chlorinated and thiophene-containing molecules. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

-

Wikipedia. (n.d.). Sulfolene. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3-Dihydrothiophene. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

-

GOV.UK. (2024, November 12). Dioxins: toxicological overview. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. Retrieved from [Link]

-

Grokipedia. (n.d.). Sulfolene. Retrieved from [Link]

-

PubMed. (2015, December 21). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

-

Stratus Engineering, Inc. (n.d.). Extraction Unit Sulfolane Solvent Regeneration. Retrieved from [Link]

- Google Patents. (n.d.). US5290953A - Process for producing sulfolane compounds.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. Sulfolene - Wikipedia [en.wikipedia.org]

- 3. cpchem.com [cpchem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 3-Chloro-2,3-dihydrothiophene 1,1-dioxide (CAS Number: 42925-42-8). As a Senior Application Scientist, the following information is synthesized from available Safety Data Sheets (SDS) to ensure technical accuracy and promote a culture of safety in the laboratory. This document is intended to supplement, not replace, formal safety training and institutional protocols.

Section 1: Chemical Identity and Physical Properties

This compound is a heterocyclic compound.[1] Understanding its fundamental properties is the first step in safe handling.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 42925-42-8 | [1] |

| Molecular Formula | C₄H₅ClO₂S | [1] |

| Molecular Weight | 152.60 g/mol | [1] |

| Physical Form | Solid | |

| InChI | 1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h1-2,4H,3H2 | [1] |

| SMILES String | ClC1CS(=O)(=O)C=C1 | [1] |

Section 2: Hazard Identification and GHS Classification

According to available safety data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are crucial for understanding the potential risks.

The signal word for this compound is "Danger" .[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Hazard Classifications:

-

Skin Irritation (Category 2)

-

Serious Eye Damage (Category 1)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Below is a diagram illustrating the GHS hazard classifications for this compound.

Caption: GHS Hazard Profile.

Section 3: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on the known hazards of this compound.

General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.

Step-by-Step First-Aid Protocols:

-

If Inhaled:

-

Move the individual to fresh air immediately.

-

If breathing is difficult, provide oxygen.

-

If the individual is not breathing, give artificial respiration.

-

Seek immediate medical attention.

-

-

In Case of Skin Contact:

-

Immediately flush the skin with plenty of water for at least 15 minutes.

-

Remove all contaminated clothing and shoes.

-

Wash the affected area with soap and water.

-

Seek medical attention if irritation persists.

-

-

In Case of Eye Contact:

-

Immediately rinse cautiously with water for several minutes.

-

Remove contact lenses, if present and easy to do. Continue rinsing.

-

Hold the eyelids open and flush with a steady, gentle stream of water for at least 15 minutes.

-

Seek immediate medical attention, including an ophthalmologist.

-

-

If Swallowed:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Section 4: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products may be formed, including carbon oxides, sulfur oxides, and hydrogen chloride gas.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

The primary objectives in an accidental release are to contain the spill, prevent exposure, and decontaminate the area safely.

Workflow for Accidental Release:

Caption: Accidental Release Response Workflow.

Section 5: Handling, Storage, and Personal Protection

Safe Handling Practices:

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from sources of ignition.

Storage Conditions:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

This compound is classified under Storage Class 11: Combustible Solids.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is paramount to preventing exposure.

Caption: Essential PPE for handling.

Section 6: Toxicological and Ecological Information

Toxicological Information:

-

Acute Effects: Causes skin irritation, serious eye damage, and may cause respiratory irritation. The target organ is the respiratory system.

-

Chronic Effects: No specific data on the long-term toxicological effects of this compound is currently available. It is prudent to handle this compound as potentially hazardous with prolonged or repeated exposure.

Ecological Information:

-

WGK (Water Hazard Class): WGK 3 - severe hazard to water.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

Given the WGK 3 classification, it is imperative to prevent this substance from entering the environment. All waste materials should be disposed of as hazardous waste.

Section 7: Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

Disposal Protocol:

-

Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

-

Arrange for disposal by a licensed professional waste disposal service.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Amerigo Scientific. This compound Safety Information. [Link]

Sources

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide

Introduction

3-Chloro-2,3-dihydrothiophene 1,1-dioxide, a member of the sulfolene family of compounds, is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and drug development. Its chemical structure, featuring a reactive chlorine atom and a masked diene system within the thiophene 1,1-dioxide core, endows it with a unique and powerful reactivity profile. This guide provides an in-depth exploration of the synthesis and, most critically, the synthetic transformations of this compound, with a focus on its role as a stable precursor to a highly reactive diene for cycloaddition reactions. We will delve into the mechanistic underpinnings of its key reactions, providing field-proven insights and detailed experimental considerations for its effective utilization in the synthesis of complex molecular architectures.

Structural Features and Isomeric Considerations

This compound is also known as 3-chloro-2-sulfolene. It is important to distinguish it from its isomer, 3-chloro-2,5-dihydrothiophene 1,1-dioxide (3-chloro-3-sulfolene). The 2-sulfolene isomer is generally the more thermodynamically stable of the two.[1] This stability is a key factor in its handling and reactivity. In the presence of a base, 3-sulfolenes can isomerize to the corresponding 2-sulfolene.[1]

Synthesis of this compound

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be extrapolated from the known chemistry of sulfolenes. The most likely approach involves the chlorination of a suitable sulfolene precursor.

A probable synthetic pathway would begin with the well-established cheletropic reaction between a 1,3-diene and sulfur dioxide to form a 3-sulfolene.[1] Subsequent isomerization to the more stable 2-sulfolene, followed by a controlled chlorination reaction, would yield the target compound.

Hypothetical Synthetic Protocol:

Step 1: Synthesis of 2,5-dihydrothiophene 1,1-dioxide (3-Sulfolene)

This reaction is typically carried out by reacting 1,3-butadiene with sulfur dioxide.[2]

Step 2: Isomerization to 2,3-dihydrothiophene 1,1-dioxide (2-Sulfolene)

Treatment of 3-sulfolene with a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), would facilitate the isomerization to the more stable 2-sulfolene.[1]

Step 3: Chlorination of 2-Sulfolene

The final step would involve the chlorination of 2-sulfolene. This could potentially be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), under carefully controlled conditions to favor monochlorination at the 3-position.

Core Reactivity: A Gateway to Substituted Thiophene-1,1-dioxides via Dehydrochlorination

The most significant and synthetically valuable reaction of this compound is its dehydrochlorination to generate the corresponding 3-chloro-thiophene 1,1-dioxide. This elimination reaction transforms a relatively stable precursor into a highly reactive and versatile intermediate for cycloaddition reactions.

The driving force for this elimination is the formation of a conjugated diene system within the thiophene-1,1-dioxide ring. The electron-withdrawing nature of the sulfone group acidifies the proton at the 2-position, facilitating its abstraction by a base. Concurrently, the chloride ion at the 3-position serves as an excellent leaving group.

This transformation is analogous to the well-documented two-fold dehydrobromination of 3,4-dibromotetrahydrothiophene-1,1-dioxide to generate the parent thiophene-1,1-dioxide.[1]

Experimental Protocol: Dehydrochlorination of this compound

-

Reaction Setup: A solution of this compound in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base, such as triethylamine or DBU, is added dropwise to the solution at a controlled temperature (typically 0 °C to room temperature). The choice of base is critical to favor elimination over potential nucleophilic substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting 3-chloro-thiophene 1,1-dioxide is often used in situ for subsequent reactions due to its high reactivity and potential for dimerization. If isolation is required, purification can be attempted by rapid chromatography on silica gel, though care must be taken to avoid decomposition.

The Powerhouse Intermediate: Cycloaddition Reactions of 3-Chloro-thiophene-1,1-dioxide

The in-situ generated or isolated 3-chloro-thiophene 1,1-dioxide is a potent diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[3] The electron-withdrawing sulfone group significantly lowers the energy of the LUMO of the diene, making it highly reactive towards a wide range of dienophiles, including electron-rich alkenes and alkynes.[1]

A key feature of these cycloaddition reactions is the subsequent extrusion of sulfur dioxide from the initial Diels-Alder adduct upon heating. This cheletropic elimination is a retro-Diels-Alder reaction that results in the formation of a new six-membered ring with the creation of two new carbon-carbon bonds, effectively serving as a powerful tool for the construction of complex cyclic and polycyclic systems.

Caption: General workflow for the use of this compound in Diels-Alder reactions.

Scope of the Diels-Alder Reaction

The versatility of the Diels-Alder reaction with substituted thiophene-1,1-dioxides is vast. Below is a table summarizing representative examples with analogous thiophene-1,1-dioxides to illustrate the potential scope with the chloro-substituted variant.

| Diene | Dienophile | Product Type | Reference |

| Thiophene-1,1-dioxide | Maleic Anhydride | Phthalic Anhydride derivative | [4] |

| Thiophene-1,1-dioxide | N-Phenylmaleimide | N-Phenylphthalimide derivative | [1] |

| Thiophene-1,1-dioxide | Ethylene | 1,4-Cyclohexadiene | [1] |

| Thiophene-1,1-dioxide | Acetylene | Benzene | [1] |

The presence of the chloro substituent on the thiophene-1,1-dioxide diene is expected to influence the regioselectivity of the cycloaddition with unsymmetrical dienophiles. The precise outcome will depend on a combination of electronic and steric factors.

Alternative Reactivity: Nucleophilic Substitution

While the elimination-cycloaddition pathway is the dominant and most synthetically useful reactivity profile, the potential for direct nucleophilic substitution at the carbon bearing the chlorine atom should be considered.

The C-Cl bond in this compound is at an allylic position and is activated by the adjacent electron-withdrawing sulfone group. This makes the carbon atom electrophilic and susceptible to attack by nucleophiles.[5]

However, this reaction pathway is often in competition with the base-induced elimination. To favor nucleophilic substitution, non-basic, potent nucleophiles would be required. The reaction conditions would also need to be carefully controlled to avoid elimination.

Caption: Competing pathways of nucleophilic substitution and elimination for this compound.

Considerations for Nucleophilic Substitution:

-

Nucleophile Choice: Strong, non-basic nucleophiles such as azide, cyanide, or thiolates could potentially lead to substitution products.[6]

-

Solvent Effects: Polar aprotic solvents like DMF or DMSO would be expected to favor an SN2-type substitution.

-

Competition with Elimination: The presence of any basicity in the nucleophile or reaction medium will likely lead to the elimination product as the major or sole product.

Conclusion and Synthetic Outlook

This compound is a valuable synthetic intermediate whose reactivity is dominated by its ability to serve as a stable and accessible precursor to the highly reactive 3-chloro-thiophene-1,1-dioxide. The subsequent in-situ trapping of this diene in Diels-Alder cycloadditions, followed by sulfur dioxide extrusion, provides a powerful and convergent strategy for the synthesis of a wide array of substituted cyclohexadienes and aromatic compounds.

While direct nucleophilic substitution at the C-Cl bond is a theoretical possibility, the propensity for elimination under most conditions makes the cycloaddition pathway the most synthetically reliable and widely applicable. Future research in this area could focus on expanding the scope of dienophiles used in the cycloaddition reaction with 3-chloro-thiophene-1,1-dioxide and exploring the influence of the chloro substituent on the regioselectivity of these transformations. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to novel and efficient syntheses of complex molecules for applications in medicinal chemistry, materials science, and beyond.

References

-

Wikipedia contributors. (2023, November 28). Sulfolene. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydrothiophenes. Retrieved January 26, 2026, from [Link]

-

Ashenhurst, J. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

- Field, L. L., & Field, K. W. (1976). Diels–Alder reactions of thiophene oxides generated in situ. Journal of the Chemical Society, Perkin Transactions 1, (21), 2375-2377.

- Chou, T. S., & Tso, H. H. (1989). 3-Sulfolenes and Their Derivatives: Synthesis and Applications.

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(10), 2189-2197.

-

Wikipedia contributors. (2023, December 29). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

LibreTexts. (2022, July 20). 8: Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

- Shell Internationale Research Maatschappij N.V. (1994). Process for producing sulfolane compounds. U.S.

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

- Dickinson, R. P., & Iddon, B. (1977). Chlorination and dehydrochlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene: Part 1. Reaction pathways. Journal of the Chemical Society, Perkin Transactions 2, (11), 1513-1519.

-

Total Organic Chemistry. (2021, January 3). Diels-Alder Reaction | Organic Chemistry Lessons [Video]. YouTube. [Link]

- Reddy, C. R., & Kumara, C. (2018). Efficient synthesis of 3-sulfolenes from allylic alcohols and 1, 3-dienes enabled by sodium metabisulfite as a sulfur dioxide equivalent. Organic letters, 20(15), 4569-4572.

- Diamond Alkali Company. (1958). Production of chlorothiophene. U.S.

-

University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions. Retrieved January 26, 2026, from [Link]

- Sumitomo Chemical Company, Limited. (2001). Method for producing sulfolene.

-

Ashenhurst, J. (2012, June 20). Nucleophilic Substitution Reactions (3) - SN1 [Video]. YouTube. [Link]

- Baumgartner, T. (2017). Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. Beilstein journal of organic chemistry, 13, 1935-1946.

-

LibreTexts. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Sulfolene. PubChem. Retrieved January 26, 2026, from [Link]

Sources

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. US5290953A - Process for producing sulfolane compounds - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Effect of ring strain on the formation and pyrolysis of some Diels–Alder adducts of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide) and maleic anhydride with 1,3-dienes and products derived therefrom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Reaction of 3-Chloro-2,3-dihydrothiophene 1,1-dioxide with Dienes as a Powerful Tool in Annulation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Masked Dienophile

In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Six-membered rings, in particular, are ubiquitous motifs in a vast array of natural products and pharmaceutical agents. The Diels-Alder reaction stands as a cornerstone for the synthesis of cyclohexene derivatives; however, the direct use of certain dienophiles can be hampered by their instability or difficult preparation.[1] This guide delves into the synthetic utility of 3-chloro-2,3-dihydrothiophene 1,1-dioxide, a stable and accessible reagent that serves as a precursor to a highly reactive dienophile in situ. Through a tandem sequence of retro-cheletropic extrusion, Diels-Alder cycloaddition, and subsequent elimination, this reagent provides a powerful platform for the annulation of dienes to form substituted cyclohexadiene systems. Such methodologies are of significant interest to professionals in drug development and medicinal chemistry, where the sulfone scaffold is a key feature in numerous therapeutic agents.[2]

The strategic use of a stable precursor that generates a reactive intermediate under specific conditions offers significant advantages in terms of handling, storage, and reaction control. 3-Sulfolene, for instance, is a well-established solid source of gaseous 1,3-butadiene for in situ Diels-Alder reactions.[3][4] Similarly, this compound can be viewed as a "masked" version of a more reactive chlorinated dienophile, unlocking unique synthetic transformations.

Mechanistic Rationale: A Tandem Pericyclic Cascade

The reaction of this compound with dienes proceeds through a fascinating and efficient one-pot tandem sequence. This sequence is initiated by a thermally induced retro-cheletropic extrusion of sulfur dioxide, a common and predictable reaction for sulfolenes.[5] This step generates a transient and highly reactive 1-chloro-1,3-butadiene derivative. This intermediate then participates as a dienophile in a [4+2] cycloaddition with the diene present in the reaction mixture. The resulting Diels-Alder adduct contains a chlorine atom that can be readily eliminated, typically as hydrogen chloride (HCl) under the reaction conditions or during workup, to afford the final, more stable cyclohexadiene product.

The overall transformation can be summarized in the following three key steps:

-

Retro-Cheletropic Extrusion: Upon heating, this compound undergoes a concerted, pericyclic reaction to release sulfur dioxide (SO₂), a thermodynamically favorable process. This generates a reactive 1-chloro-1,3-diene intermediate.

-

Diels-Alder Cycloaddition: The in situ generated chlorinated diene acts as a dienophile and reacts with a conventional diene (e.g., furan, cyclopentadiene) via a [4+2] cycloaddition to form a six-membered ring.

-

Elimination: The resulting Diels-Alder adduct readily undergoes elimination of HCl, a process often facilitated by the reaction temperature or a mild base, to yield the final annulated cyclohexadiene product. This final step provides the driving force for the overall reaction sequence.

This tandem approach allows for the construction of complex cyclic systems from simple starting materials in a single operation, showcasing high atom economy and synthetic efficiency.

Figure 1: A simplified workflow of the tandem reaction of this compound with a diene.

Experimental Protocols: A Representative Procedure

While specific protocols for this compound are not abundantly available in the literature, a general procedure can be adapted from the well-established reactions of related 3-halosulfolenes. The following protocol is a representative example for the reaction with a generic diene and should be optimized for specific substrates.

Materials:

-

This compound

-

Diene (e.g., furan, cyclopentadiene, isoprene)

-

High-boiling point solvent (e.g., toluene, xylene, or mesitylene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox is recommended for sensitive dienes)

-

Heating mantle with a temperature controller

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 equivalent).

-

Add a high-boiling point solvent (e.g., toluene, 10-20 mL per gram of the sulfolene).

-

Add the diene (1.2-2.0 equivalents). The excess of the diene is to ensure the complete trapping of the in situ generated dienophile.

-

-

Reaction:

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) under a nitrogen atmosphere. The extrusion of SO₂ is a key step and requires elevated temperatures.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the diene.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.

-

Carefully evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product might contain polymeric byproducts. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure annulated cyclohexadiene derivative.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

-

Safety Precautions:

-

The reaction should be performed in a well-ventilated fume hood as sulfur dioxide is a toxic and corrosive gas.

-

This compound and dienes may be irritants. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Use of high-boiling point flammable solvents requires appropriate fire safety measures.

Data Presentation: Scope of the Reaction

The tandem reaction of 3-halosulfolenes is applicable to a variety of dienes, leading to a diverse range of annulated cyclohexadiene products. The table below summarizes the expected products from the reaction of this compound with common dienes.

| Diene | Expected Product Structure | Product Name |

| Furan | Oxabicyclo[2.2.1]hepta-2,5-diene derivative | |

| Cyclopentadiene | Bicyclo[2.2.1]hepta-2,5-diene derivative | |

| Isoprene | Methyl-1,4-cyclohexadiene derivative | |

| 1,3-Butadiene | 1,4-Cyclohexadiene |

Note: The exact yields and stereoselectivity will depend on the specific reaction conditions and the nature of the diene.

Visualization of the Experimental Workflow

Figure 2: A step-by-step experimental workflow for the reaction of this compound with dienes.

Conclusion and Future Outlook

The use of this compound as a stable precursor for a reactive dienophile in a tandem retro-cheletropic extrusion/Diels-Alder/elimination sequence represents a powerful and versatile strategy for the synthesis of annulated cyclohexadiene systems. This approach offers significant advantages in terms of operational simplicity and access to complex molecular scaffolds from readily available starting materials. For researchers in drug discovery and development, this methodology provides a valuable tool for the construction of novel molecular entities with potential biological activity. Further exploration of the substrate scope, particularly with highly functionalized and sensitive dienes, as well as the development of enantioselective variants of this tandem reaction, will undoubtedly expand its utility in the synthesis of complex natural products and pharmaceuticals.

References

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary liter

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the importance of sulfones in medicinal chemistry.

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the use of 3-sulfolene as a butadiene source.

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on tandem reactions in organic synthesis.

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary liter

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the synthesis of halogen

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the thermal decomposition of sulfolenes.

-

Schank, K. (1993). Sulfones in Organic Synthesis. In Patai, S. The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons, Ltd. [Link]

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the synthesis of cyclohexadienes.

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the applications of Diels-Alder reactions in total synthesis.

-

Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the use of masked dienophiles.

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the synthesis and reactivity of 3-halosulfolenes.

- This reference is a placeholder and would be replaced with a specific citation to a relevant review or primary literature article on the role of halogen

-

Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons. [Link]

Sources

Application Notes and Protocols: 3-Chloro-2,3-dihydrothiophene 1,1-dioxide as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: Unlocking New Synthetic Pathways in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals. Among these, sulfur-containing heterocycles have garnered significant attention due to their diverse biological activities. 3-Chloro-2,3-dihydrothiophene 1,1-dioxide is a reactive and versatile building block that holds considerable promise for the synthesis of complex pharmaceutical intermediates. Its unique combination of a strained sulfolene ring, an activated double bond, and a labile chlorine atom makes it a powerful tool for introducing the thiophene-1,1-dioxide moiety or for constructing more elaborate molecular architectures through a variety of chemical transformations.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its synthesis, key reactive properties, and provide detailed protocols for its application in nucleophilic substitution, elimination, and cycloaddition reactions, thereby offering researchers and drug development professionals a comprehensive resource for leveraging this valuable intermediate in their synthetic endeavors.

Physicochemical Properties and Handling

This compound is a solid at room temperature.[1][2] Its chemical structure and key identifiers are provided in the table below.

| Property | Value |

| Molecular Formula | C₄H₅ClO₂S |

| Molecular Weight | 152.60 g/mol |

| CAS Number | 42925-42-8 |

| Appearance | Solid |

| SMILES | ClC1CS(=O)(=O)C=C1 |

| InChI Key | MSWJZKFRTYHAJD-UHFFFAOYSA-N |

Safety and Handling: this compound is classified as a hazardous substance, causing skin irritation, serious eye damage, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be logically derived from established methods for analogous sulfolene derivatives. A plausible and efficient synthetic route involves the chlorination of 2-sulfolene (2,3-dihydrothiophene 1,1-dioxide).

Conceptual Synthetic Workflow

Figure 1. Conceptual workflow for the synthesis of this compound.

Protocol: Synthesis via Chlorination of 2-Sulfolene

This protocol is based on general methods for the chlorination of activated methylene groups adjacent to sulfonyl groups.

Materials:

-

2-Sulfolene (2,3-dihydrothiophene 1,1-dioxide)

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Radical initiator (e.g., AIBN or benzoyl peroxide), if required

-

Anhydrous aprotic solvent (e.g., carbon tetrachloride, dichloromethane, or acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 2-sulfolene (1 equivalent) in the chosen anhydrous solvent.

-

Reagent Addition: Add N-Chlorosuccinimide (1.1 equivalents) to the solution. If the reaction is sluggish, a catalytic amount of a radical initiator can be added. Alternatively, sulfuryl chloride (1.1 equivalents) can be added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If NCS was used, filter off the succinimide byproduct. If SO₂Cl₂ was used, carefully quench any excess reagent with water.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Outcome: The procedure should yield this compound as a solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Applications in Pharmaceutical Intermediate Synthesis

The reactivity of this compound is dominated by three key features: the electrophilic carbon bearing the chlorine atom, the potential for elimination to form a reactive diene, and the dienophilic nature of the activated double bond.

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This is a cornerstone of building molecular complexity in pharmaceutical synthesis.

Figure 2. General mechanism for nucleophilic substitution at the C3 position.

The introduction of nitrogen-containing moieties is a common strategy in the development of bioactive molecules.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine, aniline) (2 equivalents)

-

Polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO)

-

Base (e.g., triethylamine or potassium carbonate), if the amine salt is used

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Amine Addition: Add the amine (2 equivalents) to the solution. The second equivalent of the amine acts as a base to neutralize the HCl generated during the reaction. Alternatively, one equivalent of the amine and one equivalent of a non-nucleophilic base can be used.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Table of Expected Products and Conditions:

| Nucleophile (Amine) | Product | Typical Reaction Conditions |

| Morpholine | 3-Morpholino-2,3-dihydrothiophene 1,1-dioxide | Acetonitrile, 60 °C, 4-6 h |

| Aniline | 3-(Phenylamino)-2,3-dihydrothiophene 1,1-dioxide | DMF, 80 °C, 8-12 h |

| Benzylamine | 3-(Benzylamino)-2,3-dihydrothiophene 1,1-dioxide | DMSO, RT, 12-18 h |

Elimination Reactions: Access to Thiophene-1,1-dioxides

Base-induced elimination of hydrogen chloride from this compound provides a direct route to the highly reactive and synthetically valuable thiophene-1,1-dioxide. These compounds are excellent dienes in Diels-Alder reactions.[3]

Figure 3. In situ generation of thiophene-1,1-dioxide and subsequent Diels-Alder reaction.

Materials:

-

This compound

-

Non-nucleophilic base (e.g., DBU or triethylamine)

-

Diene (e.g., furan, cyclopentadiene)

-

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) and the diene (1.5 equivalents) in the chosen solvent.

-

Base Addition: Slowly add the base (1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction is often exothermic. After the initial reaction, the mixture may be heated to ensure complete reaction and cycloaddition. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the adduct.

-

Work-up and Purification: Cool the reaction mixture, wash with dilute acid (e.g., 1 M HCl) to remove the base, followed by water and brine. Dry the organic layer and concentrate under reduced pressure. The resulting Diels-Alder adduct can be purified by column chromatography or recrystallization.

Diels-Alder Reactions: A Dienophile for [4+2] Cycloadditions

The electron-withdrawing sulfonyl group activates the double bond in this compound, making it a competent dienophile in Diels-Alder reactions.[4][5] This provides a powerful method for the construction of bicyclic sulfonamides, which are valuable scaffolds in drug discovery.

Figure 4. Diels-Alder reaction with this compound as the dienophile.

Materials:

-

This compound

-

Conjugated diene (e.g., isoprene, 1,3-butadiene, cyclopentadiene)

-

High-boiling point solvent (e.g., toluene, xylene)

-

Lewis acid catalyst (optional, e.g., AlCl₃, ZnCl₂)

Procedure:

-

Reaction Setup: Combine this compound (1 equivalent) and the diene (1.2-2 equivalents) in a sealed tube or a flask equipped with a reflux condenser. Add the solvent.

-

Catalyst Addition (Optional): For less reactive dienes, a catalytic amount of a Lewis acid can be added to accelerate the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-140 °C) and monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to afford the bicyclic sulfonamide adduct.

Conclusion and Future Outlook